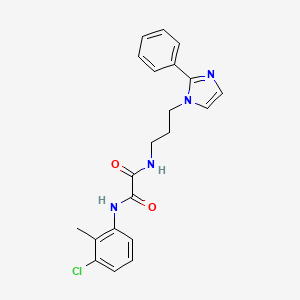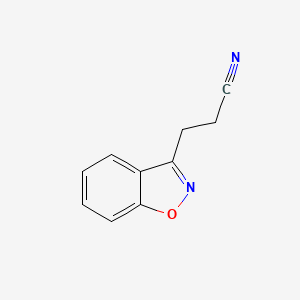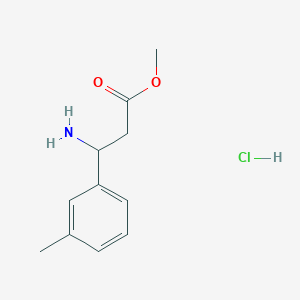
Methyl3-amino-3-(3-methylphenyl)propanoate HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl3-amino-3-(3-methylphenyl)propanoate HCl” is a chemical compound. It is a derivative of propanoic acid, which is an organic compound that is a small carboxylic acid. The “3-amino-3-(3-methylphenyl)” part of the name suggests the presence of an amino group and a methylphenyl group on the third carbon of the propanoate .
Molecular Structure Analysis
The molecular structure of “Methyl3-amino-3-(3-methylphenyl)propanoate HCl” can be inferred from its name. It likely contains a propanoate (a three-carbon chain with a carboxyl group at one end), an amino group, and a methylphenyl group attached to the third carbon of the propanoate .Physical And Chemical Properties Analysis
“Methyl3-amino-3-(3-methylphenyl)propanoate HCl” is a solid at room temperature. Its molecular weight is approximately 229.71 .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis of Derivatives : Methyl 3-amino-3-(3-methylphenyl)propanoate HCl is used in the synthesis of various derivatives, such as 3-(phenylsulfonimidoyl)propanoates. These derivatives exhibit interesting conformational properties, indicating potential in diverse chemical applications (Tye & Skinner, 2002).
Chiral Catalysis in Pharmaceutical Intermediates : It's involved in chiral catalysis, particularly in the preparation of enantiopure compounds like S-3-amino-3-phenylpropionic acid, a significant pharmaceutical intermediate (Li et al., 2013).
Corrosion Inhibition Studies : Compounds synthesized using Methyl 3-amino-3-(3-methylphenyl)propanoate HCl have shown effectiveness as corrosion inhibitors, indicating their potential in material science and engineering (Missoum et al., 2013).
Optical Resolutions and Stereochemistry : Its derivatives are studied for optical resolutions and preferential crystallization, contributing to the understanding of stereochemistry in organic compounds (Shiraiwa et al., 2006).
Asymmetric Synthesis : It plays a role in the asymmetric synthesis of pharmaceuticals, such as (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate (Narsaiah & Kumar, 2011).
Enantioseparation in Isomeric Acids : It is used in studying the enantioseparation of isomeric acids, which is essential in pharmaceutical chemistry (Jin et al., 2020).
Biochemical Applications
- Metabolic Studies and Amino Acid Biosynthesis : Its derivatives are involved in metabolic studies, including amino acid biosynthesis, highlighting its relevance in biochemistry and molecular biology (Sauer et al., 1975).
Pharmaceutical and Medicinal Chemistry
Antimalarial and Antitumor Activity : Derivatives of Methyl 3-amino-3-(3-methylphenyl)propanoate HCl have been synthesized and evaluated for their potential antimalarial and antitumor activities (Isakhanyan et al., 2016).
Receptor Antagonist Synthesis : It's used in synthesizing receptor antagonists, which are crucial in developing new therapeutic agents (Asada et al., 2010).
Mecanismo De Acción
Safety and Hazards
“Methyl3-amino-3-(3-methylphenyl)propanoate HCl” is classified as a potentially hazardous substance. It has been assigned the GHS07 pictogram, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding dust formation and avoiding contact with skin and eyes .
Propiedades
IUPAC Name |
methyl 3-amino-3-(3-methylphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-4-3-5-9(6-8)10(12)7-11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTKIILFRJNCHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

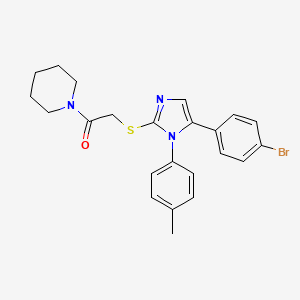
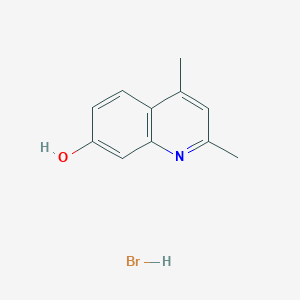
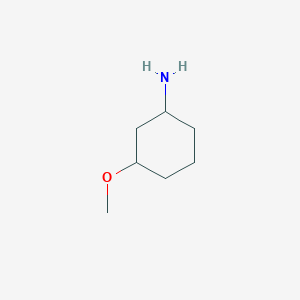
![4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B3014198.png)
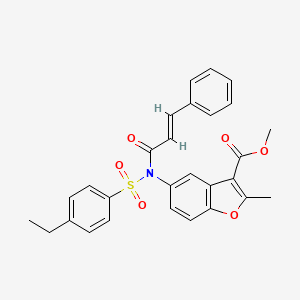
![1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3014202.png)
![3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B3014203.png)
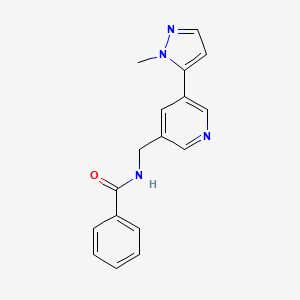
![3-cyclohexyl-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B3014206.png)

![(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone](/img/structure/B3014209.png)
![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine](/img/structure/B3014210.png)
